4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
phenyl-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-19(16-6-2-1-3-7-16)24-12-10-23(11-13-24)18-14-17(20-15-21-18)22-8-4-5-9-22/h1-3,6-7,14-15H,4-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOSUFXFVMPLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine scaffold serves as the central platform for introducing piperazine and pyrrolidine moieties. In Source , SNAr reactions on dichloropyrimidine intermediates (e.g., 108 ) with amines like N-methylphenethylamine or morpholine yield monosubstituted products (e.g., 109 ). Subsequent hydrolysis and amide coupling steps enable the installation of the benzoyl group. For example:
- Dichloropyrimidine intermediate reacts with piperazine derivatives under SNAr conditions (50–100°C, DMF, 12–24 h).
- Ester hydrolysis converts methyl esters to carboxylic acids (LiOH, THF/H2O, 0°C to RT).
- Amide coupling with benzoyl chloride (EDC/HOBt, DCM, 0°C to RT) furnishes the final benzoylpiperazine group.
Buchwald–Hartwig Amination
Source highlights Buchwald–Hartwig amination for introducing sterically hindered amines. Palladium catalysts (e.g., Pd2(dba)3) with ligands like Xantphos enable coupling of chloropyrimidines with pyrrolidine at elevated temperatures (100–120°C, toluene, 24 h). This method achieves regioselectivity at the 6-position of the pyrimidine ring.
Sequential Functionalization
A four-step synthesis from Source provides a template:
- 2-Chloro-4-aminopyrimidine reacts with tert-butyl piperazine-1-carboxylate under microwave irradiation (100°C, 30 min, 85% yield).
- Deprotection of the Boc group (TFA/DCM, 2 h) yields the free piperazine intermediate.
- Sulfonamidation with benzoyl chloride (DCM, Et3N, 24 h, 55–75% yield).
- Pyrrolidine introduction via SNAr (K2CO3, DMF, 80°C, 12 h).
Reaction Optimization and Catalysis
Microwave-Assisted Synthesis
Source demonstrates that microwave irradiation reduces reaction times from 24 h to 30 min for piperazine coupling, improving yields from 32% to 85%. Similar conditions apply to pyrrolidine installation, with microwave heating (120°C, 20 min) achieving 90% conversion.
Solvent and Base Selection
- DMF and DCM are preferred for SNAr and amidation, respectively.
- Triethylamine or K2CO3 are optimal bases, minimizing side reactions.
Table 1: Optimization of Benzoylpiperazine Installation
| Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| SNAr (Piperazine) | DMF, 80°C, 12 h | 78 | |
| Amidation (Benzoyl) | DCM, Et3N, RT, 24 h | 65 | |
| Microwave (Piperazine) | 100°C, 30 min | 85 |
Analytical Characterization
Spectroscopic Data
Structure–Activity Relationship (SAR) Insights
Impact of Piperazine Substituents
Source identifies the benzoyl group as critical for target affinity. Analogues with smaller acyl groups (e.g., acetyl) show 10-fold reduced activity, while bulkier substituents (e.g., naphthoyl) impair solubility.
Pyrrolidine vs. Piperidine
- Pyrrolidine at the 6-position enhances metabolic stability compared to piperidine (t1/2: 4.2 h vs. 1.8 h in human microsomes).
- Morpholine analogues exhibit lower potency (IC50: 120 nM vs. 72 nM for pyrrolidine).
Table 2: SAR of R3 Substituents (Pyrimidine 6-Position)
| R3 Group | IC50 (nM) | cLog P | Source |
|---|---|---|---|
| Pyrrolidin-1-yl | 72 | 3.2 | |
| Morpholine | 120 | 2.8 | |
| Piperidin-1-yl | 150 | 3.5 |
Scale-Up and Industrial Feasibility
Cost-Effective Intermediates
Chemical Reactions Analysis
Types of Reactions
4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrimidine Derivatives with Piperazine/Pyrrolidine Substituents
- 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine ():
This TRK kinase inhibitor shares a pyrrolidine substituent but incorporates a fused pyrazolo-pyrimidine core. The difluorophenyl and pyrazole groups enhance selectivity for kinase active sites, contrasting with the benzoylpiperazine in the target compound, which may target broader ATP-binding domains . - The methyl group at the 4-position simplifies the structure but reduces functional diversity compared to the benzoylpiperazine in the target compound .
Benzoylpiperazine-Containing Analogues
- 3-[2-[4-[2-Fluoro-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (): This compound features a benzoylpiperidine group on a pyrido-pyrimidinone scaffold. The fluorine atoms and fused ring system likely enhance metabolic stability, whereas the target compound’s simpler pyrimidine core may improve synthetic accessibility .
Tabular Comparison of Key Compounds
Discussion of Divergent Properties
- Selectivity : The TRK inhibitor () achieves high selectivity through fused-ring steric constraints and fluorinated aryl groups, whereas the target compound’s simpler structure may exhibit broader but less potent activity .
- Synthetic Accessibility : Piperidine/pyrrolidine substitutions () are synthetically straightforward compared to fused systems (), which require specialized cyclization techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
